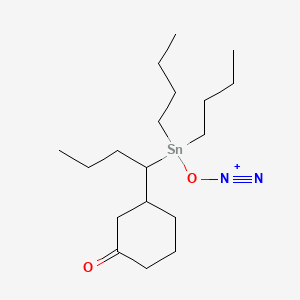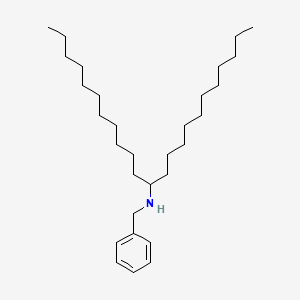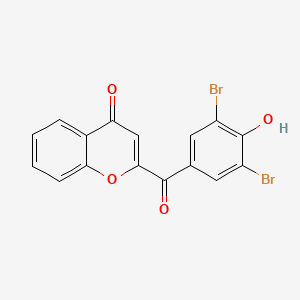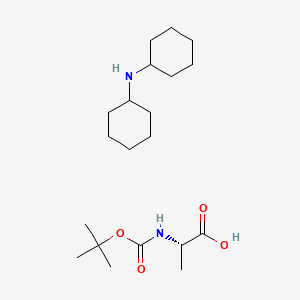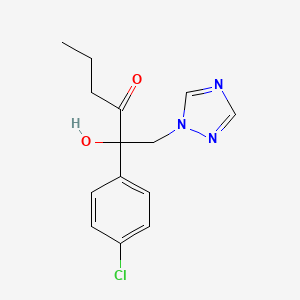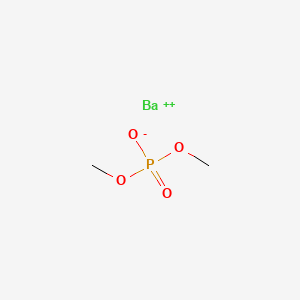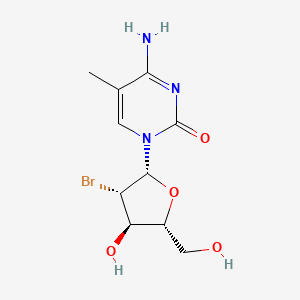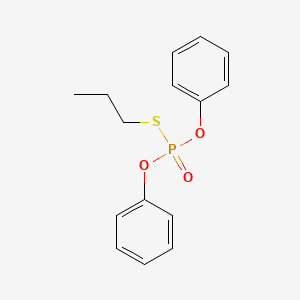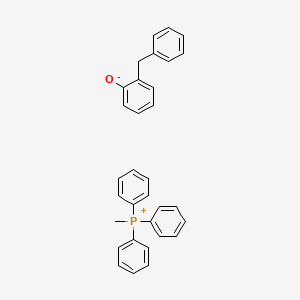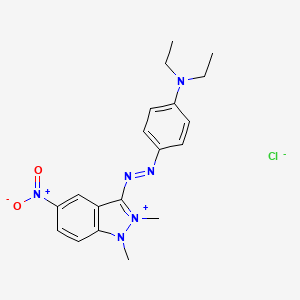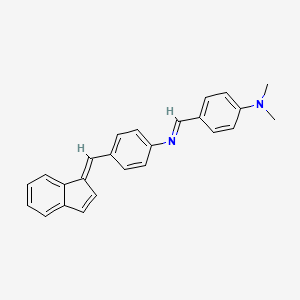
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a dimethylamino group and an indene moiety, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline can be achieved through a condensation reaction between 4-(dimethylamino)benzaldehyde and 4-(1H-inden-1-ylidenemethyl)aniline. The reaction typically occurs in the presence of an acid or base catalyst under reflux conditions. Solvents such as ethanol or methanol are commonly used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action for N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In catalysis, it may coordinate with metal ions to form active catalytic complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(Dimethylamino)benzylidene)aniline: Lacks the indene moiety.
N-(4-(Methoxybenzylidene)-4-(1H-inden-1-ylidenemethyl)aniline: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline is unique due to the presence of both the dimethylamino group and the indene moiety, which may impart distinct electronic and steric properties, influencing its reactivity and applications.
Propriétés
Numéro CAS |
30117-74-9 |
|---|---|
Formule moléculaire |
C25H22N2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
4-[[4-[(E)-inden-1-ylidenemethyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H22N2/c1-27(2)24-15-9-20(10-16-24)18-26-23-13-7-19(8-14-23)17-22-12-11-21-5-3-4-6-25(21)22/h3-18H,1-2H3/b22-17+,26-18? |
Clé InChI |
NQHDJIZJAGLCSP-KRAQYGMISA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/3\C=CC4=CC=CC=C43 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=C3C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


